2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-
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Overview
Description
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one is a synthetic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
The synthesis of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one involves several steps. One common method includes the reaction of 6-methyl-4-hydroxy-2-pyrone with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like methanol, and the progress is monitored using thin-layer chromatography (TLC) .
Chemical Reactions Analysis
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one can be compared to other similar compounds such as:
6-Methyl-4-hydroxy-2-pyrone: This compound is a precursor in the synthesis of 6-Methyl-4-((trimethylsilyl)ethynyl)-2H-pyran-2-one and shares some structural similarities.
4-Trimethylsilyloxy-6-methyl-2-pyrone: This compound has a similar pyrone core but with different substituents, leading to different chemical properties and applications
Biological Activity
The compound 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- (CAS Number: 115029-76-0) is a member of the pyranone family, which has garnered interest due to its diverse biological activities. This article explores its biological properties, including its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of 2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]- is C15H22O5Si, with a molecular weight of approximately 310.42 g/mol. The compound features a trimethylsilyl group attached to an ethynyl moiety, which may influence its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₂O₅Si |
Molecular Weight | 310.42 g/mol |
LogP | 1.6856 |
Polar Surface Area | 61.83 Ų |
Antitumor Activity
Recent studies have indicated that derivatives of pyranones exhibit significant antitumor properties. For instance, substituted pyranones have been shown to inhibit tumor cell growth effectively. In vitro assays revealed that certain analogs displayed ED50 values ranging from 0.059 to 0.090μM, indicating potent cytotoxicity against various cancer cell lines .
The biological activity of 2H-Pyran-2-one derivatives is often attributed to their ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the trimethylsilyl group may enhance lipophilicity, facilitating cellular uptake and increasing the compound's efficacy.
Structure-Activity Relationships (SAR)
Research has established preliminary SAR for pyranone derivatives, highlighting the importance of specific functional groups in modulating biological activity. For example, the introduction of different substituents on the pyranone ring can significantly affect the compound's potency and selectivity against cancer cells .
Case Studies
- In Vitro Studies : A study conducted on various substituted pyranones demonstrated that compounds with electron-donating groups exhibited enhanced antitumor activity compared to those with electron-withdrawing groups. This suggests that electronic properties play a crucial role in determining biological efficacy .
- Animal Models : In vivo studies using murine models have shown promising results for pyranone derivatives in reducing tumor size and improving survival rates when administered at specific dosages .
Properties
CAS No. |
502624-16-0 |
---|---|
Molecular Formula |
C11H14O2Si |
Molecular Weight |
206.31 g/mol |
IUPAC Name |
6-methyl-4-(2-trimethylsilylethynyl)pyran-2-one |
InChI |
InChI=1S/C11H14O2Si/c1-9-7-10(8-11(12)13-9)5-6-14(2,3)4/h7-8H,1-4H3 |
InChI Key |
ILCXSMZNUMWWDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#C[Si](C)(C)C |
Origin of Product |
United States |
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